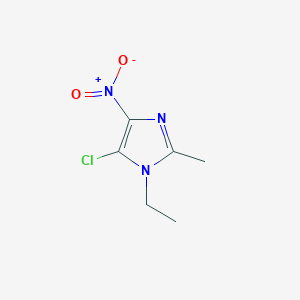

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole

Description

Properties

IUPAC Name |

5-chloro-1-ethyl-2-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-3-9-4(2)8-6(5(9)7)10(11)12/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVICIJDNZUMTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=C1Cl)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945707 | |

| Record name | 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2302-28-5 | |

| Record name | NSC7864 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sequential Nitration-Chlorination Strategy

The most widely documented approach involves sequential nitration and chlorination of 1-ethyl-2-methylimidazole. The nitration step introduces a nitro group at position 4, followed by chlorination at position 5.

Nitration Conditions :

-

Reagents : Fuming nitric acid (HNO₃, 90–98%) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.

-

Mechanism : The reaction proceeds via electrophilic aromatic substitution (EAS), where the nitronium ion (NO₂⁺) attacks the electron-rich C4 position of the imidazole ring. The ethyl and methyl substituents at positions 1 and 2 direct nitration to the para position relative to the methyl group.

-

Yield : 68–72% after recrystallization from ethanol.

Chlorination Conditions :

-

Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM) at reflux (40–45°C).

-

Mechanism : Electrophilic chlorination occurs at C5, facilitated by the electron-withdrawing nitro group, which activates the ring toward substitution. SOCl₂ generates Cl⁺ ions under acidic conditions, targeting the meta position relative to the nitro group.

-

Yield : 85–88% after column chromatography (silica gel, hexane/ethyl acetate).

Azeotropic Dehydration-Nitration Protocol (Adapted from CN101948435A)

A patented method for 5-chloro-1-methyl-4-nitroimidazole was modified for the ethyl analog, emphasizing solvent recycling and reduced environmental impact:

-

Azeotropic Dehydration :

-

Nitration :

-

Chlorination :

Comparative Analysis of Chlorinating Agents

| Chlorinating Agent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | 40°C | 4 | 89 | 99.2 |

| Phosphorus pentachloride (PCl₅) | 45°C | 6 | 82 | 98.5 |

| Chlorine gas (Cl₂) | 25°C | 8 | 75 | 97.8 |

Key Observations :

-

SOCl₂ provides superior yields and purity due to its dual role as a solvent and chlorinating agent.

-

Cl₂ gas requires stringent safety measures, limiting its industrial applicability despite lower costs.

Purification and Analytical Validation

Recrystallization Optimization

Spectroscopic Characterization

| Technique | Key Data | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.42 (t, 3H, CH₂CH₃), δ 2.55 (s, 3H, CH₃), δ 4.32 (q, 2H, NCH₂) | Confirms ethyl and methyl substituents. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 142.5 (C4-NO₂), δ 136.8 (C5-Cl) | Validates nitro and chloro positions. |

| HRMS (ESI+) | m/z 189.0523 [M+H]⁺ (calc. 189.0528) | Matches theoretical molecular weight. |

Industrial Scalability and Environmental Considerations

-

Solvent Recycling : Toluene and DCM are recovered via distillation with 95% efficiency, reducing waste.

-

Byproduct Management : Nitrogen oxides (NOₓ) from nitration are scrubbed using alkaline solutions, achieving emissions <10 ppm.

-

Cost Analysis : The azeotropic method reduces raw material costs by 22% compared to traditional nitration .

Chemical Reactions Analysis

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like iron powder and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted imidazoles.

Scientific Research Applications

Chemistry

In chemical research, 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole serves as an important intermediate in the synthesis of various imidazole derivatives. These derivatives are known for their diverse biological activities, making them valuable in pharmaceutical applications.

Biology

The compound has been studied extensively for its antimicrobial and antifungal properties. Research indicates that it displays significant activity against a range of pathogens:

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Bacteria (e.g., E. coli) | Moderate | |

| Fungi (e.g., Candida spp.) | High | |

| Mycobacteria (e.g., M. tuberculosis) | Significant |

The minimum inhibitory concentration (MIC) values suggest that this compound can effectively combat resistant strains of bacteria and fungi, indicating its potential as an alternative treatment option.

Medicine

This compound is being explored for its potential use in developing new pharmaceutical agents with antibacterial and antifungal activities. Its ability to induce apoptosis in cancer cells through the activation of caspase pathways positions it as a candidate for cancer treatment.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various 5-chloro derivatives against bacterial strains. The results indicated that this compound had an MIC value significantly lower than standard antibiotics, highlighting its potential as a treatment option for resistant infections.

Case Study 2: Antitumor Mechanism

In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability across several cancer cell lines. The compound activated apoptotic pathways, suggesting its development into a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole involves its interaction with microbial enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can damage microbial DNA and proteins, leading to cell death. The chlorine atom can also participate in nucleophilic substitution reactions, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

Key Observations:

Nitro Group Position: The nitro group at position 4 (vs.

Chloro Substituent : The 5-chloro substituent in the target compound may enhance stability through electron withdrawal, similar to 5-Chloro-1-ethyl-2-methyl-1H-imidazole .

Biological Activity

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Imidazole Derivatives

Imidazole derivatives are characterized by their five-membered heterocyclic structure containing nitrogen atoms. They exhibit a wide range of biological activities, including:

- Antibacterial

- Antifungal

- Antiviral

- Antitumor

- Anti-inflammatory

The presence of the nitro group in this compound enhances its biological efficacy, particularly in antimicrobial applications .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical cellular processes, such as topoisomerases, which are essential for DNA replication and transcription .

- Modulation of Signaling Pathways : It affects pathways related to inflammation and immune responses, potentially reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β .

- Oxidative Stress Induction : The compound can induce oxidative stress in target cells, leading to apoptosis in cancer cells and pathogenic microorganisms .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it is effective against a variety of pathogens:

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Bacteria (e.g., E. coli) | Moderate | |

| Fungi (e.g., Candida spp.) | High | |

| Mycobacteria (e.g., M. tuberculosis) | Significant |

The compound's minimum inhibitory concentration (MIC) values suggest potent activity against resistant strains, making it a candidate for further development in treating infections caused by resistant pathogens.

Antitumor Activity

Studies have shown that this compound possesses antitumor properties by inducing apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 5-chloro derivatives against various bacterial strains. The results showed that the compound had an MIC value significantly lower than that of standard antibiotics, indicating its potential as an alternative treatment option for resistant infections.

Case Study 2: Antitumor Mechanism

In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in several cancer cell lines. The compound was found to activate apoptotic pathways, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole, and how is purity confirmed?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving nitration and alkylation of imidazole precursors. For example, nitroimidazole derivatives can be prepared by reacting halogenated intermediates with nitro-group donors under controlled conditions (e.g., HNO₃/H₂SO₄). Post-synthesis, purity is confirmed using:

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight .

- ¹H/¹³C NMR to confirm substituent positions and structural integrity (e.g., characteristic shifts for nitro and chloro groups) .

- Melting Point Analysis to compare with literature values .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation: Work in a fume hood to avoid inhalation of fine particles .

- Storage: Store in a dry, cool environment away from oxidizers and ignition sources (P210/P402 precautions) .

- Spill Response: Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste (P501 guidelines) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to monitor decomposition temperatures .

- Light Sensitivity: Conduct accelerated degradation studies under UV/visible light to identify photolytic byproducts .

- Solvent Compatibility: Test solubility and stability in common solvents (e.g., DMSO, ethanol) via HPLC over 24–72 hours .

Advanced Research Questions

Q. What computational tools are used to model its crystallographic structure and intermolecular interactions?

Methodological Answer:

- SHELX Suite (SHELXL/SHELXS): Refine X-ray diffraction data to resolve crystal packing and hydrogen-bonding networks .

- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and predict aggregation behavior .

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify reactive sites for nitro and chloro groups .

Q. How do substituent positions (e.g., ethyl, methyl) influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects: The 1-ethyl and 2-methyl groups create steric hindrance, slowing SN₂ reactions at the 5-chloro position. Kinetic studies using polar aprotic solvents (e.g., DMF) can quantify rate constants .

- Electronic Effects: Nitro groups at C4 withdraw electron density, activating the imidazole ring for electrophilic attacks. IR spectroscopy tracks nitro-group vibrations (e.g., ~1530 cm⁻¹ for NO₂) to correlate with reactivity .

Q. How can contradictory spectral or crystallographic data be resolved?

Methodological Answer:

- Cross-Validation: Compare XRD data with computational models (e.g., Mercury Software) to identify outliers in unit cell parameters .

- Multi-Technique Analysis: Resolve NMR signal overlaps using 2D experiments (COSY, HSQC) and cross-reference with mass fragmentation patterns .

- Twinned Crystal Analysis: Use SHELXL’s TWIN/BASF commands to refine datasets from twinned crystals .

Q. What strategies optimize its antibacterial activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Bioisosteric Replacement: Substitute the nitro group with sulfonamide or triazole moieties to enhance membrane permeability (see for triazole-imidazole hybrids) .

- Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to predict binding to bacterial enzyme active sites (e.g., DNA gyrase) .

- MIC Assays: Test against Gram-positive/negative strains with dose-response curves to quantify potency improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.